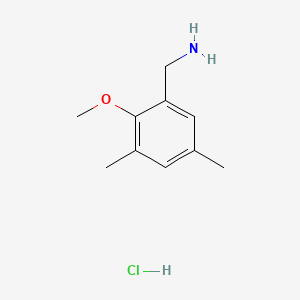
4-Ethyl 1-methyl 2-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 1-methyl 2-oxobutanedioate is an organic compound with the molecular formula C7H10O5 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-oxobutanedioate typically involves esterification reactions. One common method is the reaction of ethyl acetoacetate with methyl chloroformate in the presence of a base such as sodium ethoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 1-methyl 2-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-Ethyl 1-methyl 2-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl 1-methyl 2-oxobutanedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The compound can also participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Methyl 2-oxobutanedioate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-oxobutanoate: Similar ester functionality but different carbon chain length.
Uniqueness
4-Ethyl 1-methyl 2-oxobutanedioate is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
4-O-ethyl 1-O-methyl 2-oxobutanedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-6(9)4-5(8)7(10)11-2/h3-4H2,1-2H3 |
InChI Key |
OBTGXDPNQDHVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)





![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)




![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)

